Cas no 898446-67-8 (9-(4-ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide)

9-(4-ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 化学的及び物理的性質
名前と識別子
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- 9-(4-ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 9-(4-ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide
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- インチ: 1S/C20H16FN5O3/c1-2-29-14-9-7-13(8-10-14)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)11-3-5-12(21)6-4-11/h3-10H,2H2,1H3,(H2,22,27)(H,24,28)
- InChIKey: HCFKUUGVAHCILK-UHFFFAOYSA-N
- SMILES: N1C2=C(N=C(C3=CC=C(F)C=C3)N=C2C(N)=O)N(C2=CC=C(OCC)C=C2)C1=O
9-(4-ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2565-0125-5mg |
9-(4-ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898446-67-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2565-0125-2mg |
9-(4-ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898446-67-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2565-0125-100mg |
9-(4-ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898446-67-8 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2565-0125-20μmol |
9-(4-ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898446-67-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2565-0125-1mg |
9-(4-ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898446-67-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2565-0125-10μmol |
9-(4-ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898446-67-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2565-0125-30mg |
9-(4-ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898446-67-8 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2565-0125-20mg |
9-(4-ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898446-67-8 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2565-0125-25mg |
9-(4-ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898446-67-8 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2565-0125-2μmol |
9-(4-ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898446-67-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 |
9-(4-ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 関連文献
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1. Back matter
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2. Caper tea
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
9-(4-ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamideに関する追加情報
Introduction to 9-(4-ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS No. 898446-67-8) and Its Applications in Modern Chemical Biology
The compound 9-(4-ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, identified by its CAS number 898446-67-8, represents a significant advancement in the field of chemical biology and pharmaceutical research. This heterocyclic molecule, featuring a purine core with substituents that include 4-ethoxyphenyl and 4-fluorophenyl groups, has garnered attention for its potential in modulating biological pathways relevant to various therapeutic areas.
Recent studies have highlighted the structural and functional significance of the purine scaffold, a fundamental motif in nucleic acid chemistry and pharmacology. The presence of the 8-oxo group and the amide functionality at the 6-position introduces unique reactivity and binding properties, making this compound a promising candidate for drug discovery. The 4-fluorophenyl substituent, in particular, has been widely studied for its ability to enhance metabolic stability and binding affinity in small-molecule inhibitors.
One of the most compelling aspects of this compound is its potential application in the development of inhibitors targeting enzymes involved in cancer metabolism. Emerging research suggests that purine derivatives can selectively interfere with key metabolic pathways such as glycolysis and the pentose phosphate pathway, which are often dysregulated in tumor cells. The 4-ethoxyphenyl moiety may contribute to improved solubility and bioavailability, further enhancing its pharmacokinetic profile.
The synthesis of 9-(4-ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated couplings, have been employed to construct the complex aromatic rings efficiently. These synthetic strategies align with current trends in sustainable chemistry, emphasizing atom economy and minimal waste generation.
In vitro studies have demonstrated that this compound exhibits inhibitory activity against several enzymes implicated in inflammatory diseases and neurodegenerative disorders. The fluorine atom at the 4-position of the phenyl ring plays a crucial role in modulating enzyme interactions, potentially leading to enhanced therapeutic efficacy. Additionally, computational modeling has been utilized to predict binding modes of this compound with target proteins, providing insights into its mechanism of action.
The pharmaceutical industry has shown increasing interest in developing next-generation therapeutics based on natural product-inspired scaffolds. The structural features of 9-(4-ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide align well with this trend, as purine derivatives are known for their biological activity and versatility. Preclinical trials are currently underway to evaluate its safety profile and pharmacological effects in animal models, with promising preliminary results indicating potential therapeutic benefits.
From a chemical biology perspective, this compound serves as a valuable tool for investigating enzyme function and pathway regulation. Its unique structure allows researchers to probe interactions at a molecular level, providing critical data for drug design optimization. Collaborative efforts between synthetic chemists and biologists are essential for unlocking the full potential of such molecules in addressing unmet medical needs.
The development of novel pharmaceuticals relies heavily on innovative chemical methodologies and interdisciplinary approaches. The synthesis and application of 9-(4-ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exemplify how cutting-edge research can lead to breakthroughs in drug discovery. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly important role in shaping future therapeutic strategies.
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